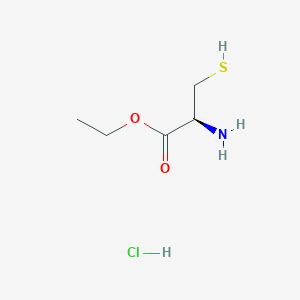

H-D-Cys-Oet.HCl

Beschreibung

BenchChem offers high-quality H-D-Cys-Oet.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Cys-Oet.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

75521-14-1; 868-59-7 |

|---|---|

Molekularformel |

C5H12ClNO2S |

Molekulargewicht |

185.67 |

IUPAC-Name |

ethyl (2S)-2-amino-3-sulfanylpropanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-8-5(7)4(6)3-9;/h4,9H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

InChI-Schlüssel |

JFKJWWJOCJHMGV-PGMHMLKASA-N |

SMILES |

CCOC(=O)C(CS)N.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: H-D-Cys-OEt.HCl in Peptide Synthesis & Drug Development

Executive Summary

H-D-Cys-OEt.HCl (Ethyl D-cysteinate hydrochloride) is a critical chiral building block in modern peptide chemistry and medicinal research. Unlike its L-isomer, the D-enantiomer confers resistance to proteolytic degradation, a vital property for enhancing the pharmacokinetic profile of peptide therapeutics. Furthermore, the ethyl ester modification transforms the zwitterionic amino acid into a cell-permeant "prodrug" (often denoted as D-CYSee in literature), capable of intracellular delivery of reducing equivalents (thiols) to combat oxidative stress and opioid-induced respiratory depression (OIRD).

This guide provides a rigorous technical analysis of H-D-Cys-OEt.HCl, detailing its physicochemical properties, oxidation-mitigation strategies, and validated protocols for its incorporation into peptide backbones.

Part 1: Physicochemical Profile

The accurate characterization of H-D-Cys-OEt.HCl is the foundation of reproducible synthesis. Note that while the L-isomer is more common, the D-isomer (CAS 75521-14-1) is distinct in its stereochemical applications.

Table 1: Chemical Identity & Properties[1][2]

| Property | Specification |

| Chemical Name | Ethyl D-cysteinate hydrochloride |

| Common Synonyms | H-D-Cys-OEt.HCl; D-CYSee; Ethyl (2R)-2-amino-3-mercaptopropanoate HCl |

| CAS Number | 75521-14-1 |

| Molecular Formula | C₅H₁₁NO₂S[1][2][3][4][5] · HCl |

| Molecular Weight | 185.67 g/mol |

| Melting Point | 124 – 128 °C |

| Solubility | High: Water (>100 mg/mL), DMSO, DMF. Low: Non-polar organic solvents (Hexane, Et₂O). |

| pKa (Thiol) | ~8.3 (approximate, varies by ionic strength) |

| Chirality | D-Isomer (R-configuration at α-carbon) |

| Hygroscopicity | Moderate to High (Store desiccated) |

Part 2: Strategic Utility in Drug Development

Proteolytic Resistance

Incorporating D-Cysteine into a peptide sequence disrupts the stereochemical recognition sites of endogenous proteases (e.g., trypsin, chymotrypsin), which typically cleave L-amino acid bonds. This "D-amino acid scan" strategy is standard for extending the half-life of peptide drugs.

Intracellular Delivery (The "D-CYSee" Effect)

The ethyl ester masks the carboxylate's negative charge, significantly increasing lipophilicity compared to the free amino acid. This allows H-D-Cys-OEt to passively diffuse across cell membranes. Once inside, intracellular esterases hydrolyze the ester, releasing free D-Cysteine to replenish the glutathione pool or act as a direct antioxidant.

Key Application: Recent studies highlight D-CYSee as a potent agent to reverse opioid-induced respiratory depression (OIRD) without affecting analgesia, likely by modulating redox states in brainstem respiratory centers.

Part 3: Handling & Storage (The Anti-Oxidation Protocol)

The free thiol (-SH) group is highly susceptible to oxidation, forming the disulfide dimer (D-Cystine diethyl ester). This reaction is accelerated by basic pH, heat, and trace metal ions.

Experimental Logic:

-

Acidic Stability: Thiols are most stable at pH < 6. The HCl salt form provides inherent protection, but once dissolved in neutral/basic buffers for coupling, oxidation risk spikes.

-

Degassing: Dissolved oxygen is the primary oxidant. All solvents must be sparged.

Visualization: Thiol Handling Workflow

Figure 1: Critical workflow for handling H-D-Cys-OEt.HCl to prevent spontaneous dimerization.

Part 4: Synthetic Protocols

Protocol A: Solution Phase Coupling (C-Terminal Modification)

This protocol describes coupling an N-protected amino acid (e.g., Boc-Phe-OH) to H-D-Cys-OEt.HCl.

Reagents:

-

N-protected amino acid (1.0 eq)

-

H-D-Cys-OEt.HCl (1.1 eq)

-

Coupling Agent: EDC.HCl (1.2 eq) / HOBt (1.2 eq) or HATU (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: Anhydrous DMF or DCM (Degassed)

Step-by-Step Procedure:

-

Activation: Dissolve the N-protected amino acid and coupling agent (EDC/HOBt) in anhydrous DCM/DMF under Nitrogen. Stir at 0°C for 15 minutes.

-

Neutralization (In-situ): In a separate vial, dissolve H-D-Cys-OEt.HCl in minimal DMF. Add DIPEA (exactly 1.0 eq relative to the salt) to liberate the free amine. Critical: Do not add excess base yet to avoid racemization or disulfide formation.

-

Coupling: Transfer the amine solution to the activated acid mixture.

-

pH Adjustment: Adjust pH to 7.0–7.5 using DIPEA (dropwise). Monitor with wet pH paper.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

-

Work-up: Dilute with EtOAc. Wash sequentially with:

-

5% Citric Acid or 1M KHSO₄ (removes unreacted amine/base).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.

-

-

Drying: Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Preparation of D-CYSee for Biological Assays

For researchers using D-Cys-OEt as a therapeutic agent (e.g., OIRD studies).

-

Vehicle: Normal saline (0.9% NaCl).

-

Preparation: Dissolve H-D-Cys-OEt.HCl powder in saline immediately before injection.

-

pH Adjustment: Carefully adjust to pH 7.2 using 0.1 M NaOH.

-

Warning: Once neutralized, the solution is unstable. Use within 15–30 minutes to prevent precipitation of the oxidized cystine dimer.

-

-

Filtration: Sterile filter (0.22 µm) if intended for IV/IP injection.

Part 5: Quality Control & Troubleshooting

Detecting Racemization

Cysteine derivatives are prone to racemization (D

-

Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

-

Standard: Compare crude product against authentic standards of synthesized L-L and L-D dipeptides.

Ellman’s Test (Free Thiol Assay)

To verify that the thiol group has not oxidized during storage or synthesis.

-

Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Observation: Reaction with free -SH releases TNB²⁻ (Yellow color,

= 412 nm). -

Calculation: Use extinction coefficient

.

Visualization: Peptide Synthesis Cycle

Figure 2: Logical flow for incorporating H-D-Cys-OEt.HCl into a peptide backbone.

References

-

D-Cysteine ethyl ester hydrochloride (Product Data) . Chem-Impex International. CAS 75521-14-1 Properties.

-

D-Cysteine ethyl ester hydrochloride (Catalog) . Sigma-Aldrich.[1][2] Product Specification and Safety Data. (Note: Link directs to L-isomer equivalent for physical data comparison; D-isomer specific catalog number 75521-14-1).

-

The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine . Frontiers in Pharmacology, 2024.

-

Protocols for the Fmoc SPPS of Cysteine-Containing Peptides . Sigma-Aldrich Technical Guides.

-

Strategies to Prevent Racemization During Peptide Synthesis . BenchChem Technical Support.

Sources

- 1. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]

- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy Online CAS Number 75521-14-1 - TRC - D-Cysteine Ethyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 4. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Structural Profiling and Synthetic Utility of D-Cysteine Ethyl Ester Hydrochloride: A Technical Whitepaper

Executive Summary

D-Cysteine ethyl ester hydrochloride is a highly versatile chiral building block and prodrug precursor utilized extensively in medicinal chemistry, peptide synthesis, and antioxidant research. By strategically modifying the native D-cysteine molecule through esterification and salt formation, researchers can overcome the inherent limitations of free amino acids—namely, poor cellular permeability and rapid auto-oxidation. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and field-proven methodologies for its application in drug development.

Structural Rationale and Physicochemical Profiling

The utility of D-Cysteine ethyl ester hydrochloride (CAS: 75521-14-1) stems directly from its engineered molecular structure. The native D-cysteine amino acid is highly polar, limiting its ability to cross lipid bilayers, and its free thiol group is highly susceptible to oxidative dimerization (forming cystine).

The modifications present in this compound serve specific, causal functions[1]:

-

Ethyl Esterification (C-Terminus): Masking the carboxylic acid with an ethyl group significantly increases the molecule's lipophilicity (LogP). Causality: This modification facilitates passive diffusion across cellular membranes, dramatically enhancing bioavailability compared to the free amino acid. Once intracellular, endogenous non-specific esterases cleave the ester bond to release the active D-cysteine.

-

Hydrochloride Salt Formation (N-Terminus): The primary amine is protonated as a hydrochloride salt. Causality: This prevents the free amine from acting as a nucleophile, thereby inhibiting spontaneous auto-polymerization or diketopiperazine formation. It also renders the compound highly crystalline and soluble in aqueous and polar organic solvents.

-

D-Enantiomeric Core: Utilizing the non-proteinogenic "D" stereoisomer confers resistance to endogenous proteolytic enzymes, a critical factor when designing metabolically stable peptide therapeutics.

Quantitative Data Summary

| Property | Specification / Value |

| IUPAC Name | Ethyl (2S)-2-amino-3-sulfanylpropanoate hydrochloride |

| CAS Number | 75521-14-1 (Alternate: 85950-53-4) |

| Molecular Formula | C₅H₁₁NO₂S · HCl |

| Molecular Weight | 185.67 g/mol |

| Melting Point | 124 °C – 128 °C |

| Optical Rotation | [α]D²⁰ = +11° to +14° (C=1 in 1N HCl) |

| Appearance | White crystalline powder |

| Storage Conditions | 0 °C – 8 °C, desiccated |

Data compiled from authoritative chemical standards[1][2][3].

Mechanistic Applications in Drug Development

D-Cysteine ethyl ester hydrochloride is a critical intermediate in the synthesis of complex pharmacological agents. It has been notably utilized in the synthesis of spiro-cyclic compounds targeting LFA-1/ICAM-mediated cell adhesion for anti-inflammatory therapies[4]. Furthermore, its structural features make it an ideal precursor for mercapto-acylamino acids used in hypertension management via angiotensin-converting enzyme (ACE) inhibition.

Beyond direct synthesis, the compound acts as a potent intracellular antioxidant delivery system. The following diagram illustrates the causal pathway of its cellular uptake and activation.

Figure 1: Mechanism of cellular membrane diffusion and enzymatic activation of D-Cys-OEt.

Experimental Protocol: Amide Bond Formation (Peptide Coupling)

When utilizing D-Cysteine ethyl ester hydrochloride as a building block in pharmaceutical synthesis, researchers must carefully manage the hydrochloride salt and the reactive thiol group. The following protocol describes a self-validating system for coupling D-Cys-OEt·HCl to a generic carboxylic acid using HATU, a highly efficient coupling reagent that minimizes racemization.

Step-by-Step Methodology

Step 1: Reagent Preparation and Neutralization

-

Action: Dissolve 1.0 equivalent (eq) of the target carboxylic acid and 1.1 eq of HATU in anhydrous Dimethylformamide (DMF).

-

Action: Add 1.2 eq of D-Cysteine ethyl ester hydrochloride to the solution.

-

Causality: At this stage, no reaction occurs because the amine of D-Cys-OEt is protonated (HCl salt).

Step 2: Base-Catalyzed Activation

-

Action: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0 °C under an inert argon atmosphere.

-

Causality: DIPEA serves a dual purpose. First, 1.0 eq neutralizes the HCl salt, liberating the free nucleophilic amine of D-Cys-OEt. The remaining 2.0 eq facilitates the formation of the active ester between the carboxylic acid and HATU. The argon atmosphere prevents the free thiol (-SH) from oxidizing into a disulfide dimer.

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Stir the reaction at room temperature for 2 hours. Monitor progression via LC-MS or TLC (using a Ninhydrin stain).

-

Validation: A successful coupling will result in the disappearance of the primary amine signal. If the Ninhydrin stain remains purple, unreacted amine is present, indicating incomplete coupling.

Step 4: Aqueous Workup and Isolation

-

Action: Quench the reaction with saturated aqueous NH₄Cl, then extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Causality: Citric acid removes residual DIPEA and unreacted amine. NaHCO₃ removes unreacted carboxylic acid. This sequential washing ensures high purity of the organic phase before solvent evaporation.

Figure 2: Self-validating synthetic workflow for amide coupling using D-Cys-OEt·HCl.

Handling and Stability Standards

To maintain scientific integrity and prevent degradation, D-Cysteine ethyl ester hydrochloride must be handled under strict environmental controls. The compound is hygroscopic and sensitive to prolonged heat exposure.

-

Storage: Must be stored between 0 °C and 8 °C in a tightly sealed container, ideally backfilled with inert gas (nitrogen or argon) to prevent ambient moisture absorption[1].

-

Validation of Integrity: Before use in critical syntheses, verify the optical rotation ([α]D²⁰) to ensure no racemization has occurred during storage. Additionally, an Ellman's reagent (DTNB) assay can be utilized to quantify free thiol content; a depressed thiol reading indicates premature disulfide bond formation.

References

- United States Patent 7199125B2.Spiro-cyclic compounds useful as anti-inflammatory agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Online CAS Number 75521-14-1 - TRC - D-Cysteine Ethyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Cysteine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. US7199125B2 - Spiro-cyclic compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]

Physicochemical Profiling and Solvation Dynamics of H-D-Cys-OEt·HCl: A Technical Guide for Drug Development

Executive Summary

H-D-Cys-OEt·HCl (D-Cysteine ethyl ester hydrochloride, CAS: 86046-24-4) is a highly versatile amino acid derivative. By masking the carboxylic acid of native D-cysteine with an ethyl ester, this compound exhibits enhanced lipophilicity and cellular permeability. These properties have made it a critical molecule in modern pharmacology, notably for its ability to[1]. Furthermore, it serves as an essential precursor in the development of [2].

As a Senior Application Scientist, understanding the solvation dynamics of this compound is paramount. This guide dissects the solubility profile of H-D-Cys-OEt·HCl across aqueous and organic media, providing self-validating protocols to ensure structural integrity during experimental workflows.

Expertise Note: Because enantiomers possess identical scalar physicochemical properties in achiral environments, solubility data and extraction behaviors derived from the more commonly utilized L-enantiomer (CAS: 868-59-7) are directly applicable to D-Cys-OEt·HCl.

Structural Basis of Solvation

The solubility of H-D-Cys-OEt·HCl is governed by a structural dichotomy:

-

The Hydrochloride Salt (Hydrophilic): The protonated primary amine (

) and chloride counterion ( -

The Ethyl Ester (Lipophilic): The esterification of the carboxyl group removes a hydrogen-bond donor and adds a non-polar ethyl chain, significantly increasing the molecule's partition coefficient (LogP) and allowing solubility in mid-polar organic solvents.

-

The Free Thiol (Reactive): The

group is highly susceptible to oxidation and nucleophilic attack, dictating the need for specific pH controls during solvation.

Quantitative Solubility Matrix

To facilitate experimental design, the empirical solubility data for H-D-Cys-OEt·HCl is summarized below:

| Solvent System | Solubility Profile | Mechanistic Rationale |

| Water / Aqueous Buffers | Highly Soluble | Ion-dipole interactions between water and the protonated amine/chloride counterion readily dissolve the salt[3]. |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (538.59 mM) | Polar aprotic solvation stabilizes the salt; [4]. |

| Methanol / Ethanol | Soluble | Strong hydrogen bonding with the ester carbonyl, amine, and thiol groups. |

| Dichloromethane (DCM) | Moderately Soluble | Soluble due to the lipophilic ethyl ester moiety masking the highly polar carboxylic acid[5]. |

| Ethyl Acetate (EtOAc) | Poor (as HCl salt) / High (as Free Base) | The ionic HCl salt limits partitioning into EtOAc; [6]. |

Aqueous vs. Organic Workflows: Causality & Protocols

Aqueous Solvation and Degradation Pathways

When dissolved in physiological buffers (pH ~7.4), the free thiol of D-Cys-OEt is highly susceptible to aerobic oxidation, forming an inactive dimer (D-cystine diethyl ester). Additionally,[2].

Fig 1. Solvation dynamics and degradation pathways of D-Cys-OEt·HCl in aqueous environments.

Protocol 1: Preparation of Oxidation-Resistant Aqueous Stocks

To ensure the structural integrity of the active monomer for in vitro or in vivo administration.

-

Degassing: Sparge the target aqueous buffer (e.g., PBS) with Nitrogen (

) or Argon ( -

Chelation: Add 1 mM EDTA to the buffer. Causality: EDTA chelates trace heavy metals (e.g.,

, -

Solvation: Dissolve H-D-Cys-OEt·HCl powder into the degassed buffer to the desired concentration.

-

Self-Validation Step: Immediately post-preparation, extract a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). Measure the absorbance at 412 nm. A stable absorbance reading over a 2-hour window validates the successful suppression of disulfide dimerization.

Organic Phase Extraction

While the HCl salt is soluble in highly polar solvents, many synthetic applications (such as peptide coupling or prodrug synthesis) require the compound to be dissolved in non-polar or mid-polar organic solvents like Ethyl Acetate. This requires converting the salt to its free base.

Fig 2. Liquid-liquid extraction workflow for isolating the lipophilic free base of D-Cys-OEt.

Protocol 2: Free-Basing and Organic Phase Extraction

To isolate the lipophilic free base for organic synthesis or chromatography.

-

Initial Solvation: Dissolve H-D-Cys-OEt·HCl in deionized water and cool the flask to 0°C in an ice bath.

-

Neutralization: Dropwise, add a saturated solution of Sodium Bicarbonate (

) until the aqueous phase reaches pH 8.0. Causality: Mild bases deprotonate the amine without causing base-catalyzed hydrolysis of the ethyl ester, which would occur if strong bases like -

Extraction: Add an equal volume of Ethyl Acetate (EtOAc) to the separatory funnel. Agitate vigorously and allow phase separation.[6].

-

Self-Validation Step: Spot the organic layer on a Silica Gel TLC plate and develop it with a Ninhydrin stain. The appearance of a distinct purple/pink spot confirms the successful extraction of the primary amine into the organic phase.

References

-

Getsy, P. M., et al. (2022) . D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats. Respiratory Physiology & Neurobiology. Available at:[Link]

-

Kang, X., et al. (2023) . Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry. Chemical Communications (RSC Publishing). Available at:[Link]

-

Fisher Scientific . L-Cysteine ethyl ester hydrochloride, 98+%. Available at: [Link]

Sources

- 1. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. L-Cysteine ethyl ester hydrochloride, 98+%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Stereochemical Nuances of Cysteine: L-Cysteine vs. D-Cysteine Ethyl Ester Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the fundamental differences between the naturally occurring amino acid L-Cysteine and its synthetic derivative, D-Cysteine ethyl ester hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a basic comparison to elucidate the critical role of stereochemistry and chemical modification in altering the physicochemical properties, biological activity, and research applications of these molecules. We will delve into the structural distinctions, the rationale behind the synthesis of the D-enantiomer ester, its metabolic fate, and the analytical methodologies required to differentiate these compounds. This guide aims to equip the reader with the foundational knowledge and practical insights necessary for the informed selection and application of these cysteine variants in a research and development setting.

Introduction: The Significance of Chirality in Cysteine

Cysteine, a sulfur-containing amino acid, is a cornerstone of protein structure and function. Its thiol side chain is a locus of significant biochemical activity, participating in disulfide bond formation, metal ion coordination, and a myriad of enzymatic reactions. Like most amino acids, cysteine is chiral, existing as two non-superimposable mirror images: L-Cysteine and D-Cysteine. In biological systems, this stereochemical distinction is not trivial. The vast majority of proteins are constructed from L-amino acids, making L-Cysteine the biologically prevalent and proteinogenic form.[1] D-amino acids, while less common in mammals, are not biologically inert and are known to have specific physiological roles.[2]

The deliberate synthesis and use of D-Cysteine derivatives, such as D-Cysteine ethyl ester hydrochloride, in research and pharmaceutical development is a strategic choice rooted in the desire to modulate the molecule's properties. This guide will dissect the key differences between the endogenous L-Cysteine and the synthetic D-Cysteine ethyl ester hydrochloride, providing a comprehensive overview for the discerning researcher.

Comparative Physicochemical Properties

A fundamental understanding of the distinct physicochemical properties of L-Cysteine and D-Cysteine ethyl ester hydrochloride is paramount for their effective application. The following table summarizes these key characteristics.

| Property | L-Cysteine | D-Cysteine Ethyl Ester Hydrochloride |

| Molecular Formula | C₃H₇NO₂S | C₅H₁₁NO₂S·HCl |

| Molecular Weight | 121.16 g/mol [3][4] | 185.7 g/mol [5] |

| Appearance | White crystalline powder[4] | White powder[5] |

| Melting Point | ~240 °C (decomposes)[4][6] | 124 - 128 °C[5] |

| Solubility in Water | Freely soluble (~25 g/100 mL at 20 °C)[4] | Soluble |

| Solubility in Other Solvents | Slightly soluble in alcohol; insoluble in ether, acetone, benzene.[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] |

| pKa Values | pKa₁ (carboxyl): ~1.71-1.96, pKa₂ (thiol): ~8.18-8.33, pKa₃ (amino): ~10.28-10.78[4][8] | Not readily available |

| Optical Rotation | [α]26/D +8.0 to +9.5° (c = 2 in 5 M HCl)[6] | [α]D20 = 11 - 14 º (C=1 in 1N HCl)[5] |

The Rationale for D-Cysteine and Esterification in Research

The use of D-Cysteine ethyl ester hydrochloride in a research context is a deliberate strategy to overcome some of the inherent limitations of the natural L-amino acid, particularly in the context of drug development and in vivo studies. This strategy is twofold, addressing both enzymatic stability and cellular permeability.

Enhanced Enzymatic Stability of the D-Enantiomer

One of the primary challenges in developing peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes exhibit a high degree of stereoselectivity, primarily recognizing and cleaving peptide bonds between L-amino acids. By substituting an L-amino acid with its D-enantiomer, the resulting peptide becomes significantly more resistant to proteolytic degradation.[2] This increased biostability can lead to a longer in vivo half-life, allowing for a more sustained therapeutic effect.[2] This principle is a key driver for the use of D-Cysteine derivatives in the design of more robust peptide-based drugs and research probes.[9][10]

The Ethyl Ester as a Prodrug Moiety for Improved Bioavailability

Amino acids, including cysteine, are zwitterionic molecules with limited lipid solubility, which can hinder their passage across cellular membranes. To address this, a common prodrug strategy is to temporarily mask the polar carboxyl group via esterification. The addition of an ethyl group to D-Cysteine increases its lipophilicity, facilitating its diffusion across the lipid bilayers of cell membranes.[11] Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active D-Cysteine.[11] This approach aims to enhance the intracellular delivery and overall bioavailability of the compound.[5] The hydrochloride salt form further improves the compound's stability and solubility in aqueous solutions for experimental use.

Caption: Prodrug activation of D-Cysteine ethyl ester.

Metabolic and Biological Significance

The metabolic pathways and biological activities of L-Cysteine and D-Cysteine ethyl ester hydrochloride are fundamentally different, a direct consequence of their stereochemistry and chemical modifications.

L-Cysteine: A Central Player in Metabolism

L-Cysteine is a semi-essential amino acid integral to numerous metabolic processes.[12] It is a crucial component of proteins, where its thiol group can form disulfide bonds that stabilize protein structure. L-Cysteine is also a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH), as well as taurine and hydrogen sulfide (H₂S).[12] The metabolic pathways of L-Cysteine are well-characterized and tightly regulated within the cell.

Caption: Key metabolic fates of L-Cysteine.

D-Cysteine Ethyl Ester Hydrochloride: A Research Tool for Modulating Cellular Processes

The primary biological significance of D-Cysteine ethyl ester hydrochloride lies in its application as a research tool. Its enhanced stability and cell permeability allow for the sustained delivery of D-Cysteine into cells.[5] Research applications often leverage its potential as an antioxidant and its role in the synthesis of pharmaceuticals.[9][10] For example, it has been investigated for its potential to mitigate oxidative stress in various cellular models.[9] The use of the D-enantiomer ensures that the observed effects are not confounded by the rapid metabolism and incorporation into proteins that would occur with L-Cysteine.

Experimental Protocols for Synthesis and Analysis

The ability to synthesize and analytically differentiate between L-Cysteine and D-Cysteine ethyl ester hydrochloride is crucial for researchers. This section provides an overview of relevant experimental protocols.

Synthesis of D-Cysteine Ethyl Ester Hydrochloride

The following is a representative protocol for the synthesis of D-Cysteine ethyl ester hydrochloride from D-Cysteine.

Materials:

-

D-Cysteine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Reflux apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol with HCl in dioxane)

Procedure:

-

In a round-bottom flask, suspend D-Cysteine (e.g., 5 mmol) in absolute ethanol (e.g., 10 mL).

-

Cool the suspension in an ice bath with stirring.

-

Slowly add thionyl chloride (e.g., 20 mmol) to the cooled suspension.

-

After the addition is complete, allow the reaction to stir at reflux for approximately 6 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by silica gel column chromatography using a suitable solvent system, such as a mixture of dichloromethane and methanol containing a small amount of HCl in dioxane, to yield D-Cysteine ethyl ester hydrochloride as a white solid.[13]

Analytical Techniques for Differentiation

Several analytical techniques can be employed to distinguish between L-Cysteine and its D-enantiomer derivative.

5.2.1 High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

This is the most common and reliable method for separating enantiomers.

-

Principle: A chiral stationary phase (CSP) contains a chiral selector that interacts differently with the L- and D-enantiomers, leading to different retention times and thus, their separation.

-

Instrumentation: HPLC system with a UV or mass spectrometer (MS) detector.

-

Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSPs), is essential.

-

Mobile Phase: A typical mobile phase for underivatized amino acids on a teicoplanin-based column could be a mixture of water, methanol, and a small amount of acid like formic acid.[14]

-

Procedure:

-

Prepare standard solutions of L-Cysteine and D-Cysteine ethyl ester hydrochloride in the mobile phase.

-

Prepare the sample solution. For D-Cysteine ethyl ester hydrochloride, direct dissolution in the mobile phase is appropriate.

-

Inject the standards and the sample onto the chiral HPLC column.

-

Monitor the elution profile at a suitable wavelength (e.g., around 210 nm for the amide bond) or by mass spectrometry.

-

The two enantiomers will elute at different retention times, allowing for their identification and quantification.

-

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to differentiate between the two compounds based on their distinct chemical structures.

-

Principle: The chemical environment of each proton and carbon atom in the molecule influences its resonance frequency in a magnetic field. The presence of the ethyl group and the different salt form will result in a unique NMR spectrum for D-Cysteine ethyl ester hydrochloride compared to L-Cysteine.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).[15] Ensure the sample is fully dissolved and filter if necessary to remove any particulate matter.[15]

-

¹H NMR of D-Cysteine Ethyl Ester Hydrochloride (in MeOD): Expect to see characteristic signals for the ethyl group (a quartet around 4.28 ppm and a triplet around 1.30 ppm), and multiplets for the protons on the cysteine backbone.[13]

-

¹H NMR of L-Cysteine (in D₂O): The spectrum will show signals for the protons on the cysteine backbone, but will lack the characteristic signals of the ethyl group.[3]

5.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule.

-

Principle: Different chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint for each compound.

-

Sample Preparation: Samples can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Spectral Differences:

-

D-Cysteine Ethyl Ester Hydrochloride: The spectrum will show a characteristic C=O stretching vibration for the ester group, typically around 1740 cm⁻¹.

-

L-Cysteine: The spectrum will show a C=O stretching vibration for the carboxylic acid, which can vary depending on its protonation state and hydrogen bonding. The characteristic S-H stretching vibration is also observable.

-

Conclusion

The distinction between L-Cysteine and D-Cysteine ethyl ester hydrochloride is a clear illustration of how stereochemistry and targeted chemical modification can profoundly impact the properties and applications of a molecule. L-Cysteine is the fundamental, naturally occurring building block of life, with a well-defined role in metabolism and protein biochemistry. In contrast, D-Cysteine ethyl ester hydrochloride is a synthetic tool, rationally designed to exhibit enhanced enzymatic stability and improved cellular uptake. This makes it a valuable asset in drug development and in vitro research where sustained intracellular delivery of cysteine, without the complexities of L-Cysteine's metabolic pathways, is desired. A thorough understanding of these differences, supported by appropriate analytical characterization, is essential for any researcher working at the interface of chemistry, biology, and medicine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5862, L-Cysteine. Retrieved from [Link].

-

SYNTHETIKA (n.d.). L-Cysteine Aminoacid Purity >99,84% - 10g. Retrieved from [Link].

- Supporting Information for "Insights into self-degradation of cysteine esters and amides under physiological conditions yield new cleavable chemistry". (n.d.). Retrieved from a source providing the synthesis of D-CysOEt.

-

Wikipedia contributors. (2024, February 28). Cysteine metabolism. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Wikipedia contributors. (2024, March 2). Cysteine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Characterization of L-cysteine sources using ATR-FTIR and Raman spectroscopy. (2021). IIUM Repository (IRep). Retrieved from [Link].

- BenchChem (2025). An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents.

-

Determination and Correlation of the Solubility of l-Cysteine in Several Pure and Binary Solvent Systems. (2020). Figshare. [Link].

-

PrepChem.com (n.d.). Synthesis of cysteine ethyl ester. Retrieved from [Link].

-

FTIR absorbance spectra of L-cysteine powder (spectrum 1), CSS... - ResearchGate. (n.d.). Retrieved from [Link].

-

CHARACTERIZATION OF L-CYSTEINE SOURCES USING ATR-FTIR AND RAMAN SPECTROSCOPY - ResearchGate. (2021). Retrieved from [Link].

-

Kargosha, K., Ahmadi, S. H., Zeeb, M., & Moeinossadat, S. R. (2008). Vapour phase Fourier transform infrared spectrometric determination of L-cysteine and L-cystine. Talanta, 74(4), 753–759. [Link].

- NMR Sample Prepara-on. (n.d.).

-

pKa values for different functional groups of L-Cysteine. - ResearchGate. (n.d.). Retrieved from [Link].

-

FTIR spectrum of L-Cysteine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link].

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link].

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

- NMR sample preparation guidelines. (n.d.).

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Cystine (CAS 56-89-3). Retrieved from [Link].

-

What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. (2021, October 9). Reddit. Retrieved from [Link].

-

NIST. (n.d.). L-Cysteine. In NIST Chemistry WebBook. Retrieved from [Link].

-

Tongsheng Amino Acid. (n.d.). L-Cysteine ethyl ester hydrochloride in stock. Retrieved from [Link].

-

NIST. (n.d.). L-Cysteine. In NIST Chemistry WebBook. Retrieved from [Link].

-

L-Cysteine modified metal–organic framework as a chiral stationary phase for enantioseparation by capillary electrochromatography. (2022). RSC Publishing. [Link].

- N-acetyl-L-Cysteine ethyl ester - PRODUCT INFORMATION. (n.d.).

- D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized r

-

THz spectroscopy on the amino acids L-serine and L-cysteine. (2024). AIP Publishing. [Link].

- Growth, structural, linear and nonlinear optical investigations of L-cysteine ethyl ester hydrochloride crystals for optical applications. (2024).

-

FooDB. (2011, September 21). Showing Compound D-Cysteine (FDB023168). Retrieved from [Link].

- Vibrational and Structural Behavior of l-Cysteine Ethyl Ester Hydrochloride in the Solid State and in Aqueous Solution. (n.d.).

- l-Cysteine-Assisted Synthesis and Optical Properties of Ag2S Nanospheres. (n.d.).

-

Chemical structures and names of D-cysteine, D-cysteine ethyl ester (D-CYSee) and betaine. - ResearchGate. (n.d.). Retrieved from [Link].

- The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley r

-

Cheméo. (n.d.). Chemical Properties of Cysteine hydrochloride (CAS 10318-18-0). Retrieved from [Link].

Sources

- 1. reddit.com [reddit.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Cysteine Aminoacid Purity >99,84% - 10g - SYNTHETIKA [synthetikaeu.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L- 半胱氨酸,食品和香精成分,Flavis No. 17.033 [sigmaaldrich.com]

- 7. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]

- 8. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 9. L-Cysteine (CAS 52-90-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. jk-sci.com [jk-sci.com]

- 11. prepchem.com [prepchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Comprehensive Characterization and Applications of D-Cysteine Ethyl Ester Hydrochloride (H-D-Cys-OEt·HCl)

As drug development increasingly pivots toward stereospecific and proteolytically stable therapeutics, chiral building blocks like D-Cysteine ethyl ester hydrochloride have become foundational. Unlike naturally occurring L-amino acids, D-amino acids confer critical resistance to enzymatic degradation. This whitepaper provides an in-depth technical analysis of H-D-Cys-OEt·HCl, detailing its physicochemical identifiers, mechanistic advantages, and validated experimental protocols for peptide synthesis and antioxidant profiling.

Chemical Identity and Structural Parameters

The utility of H-D-Cys-OEt·HCl stems from its precise structural modifications. The ethyl esterification of the C-terminus masks the negative charge of the carboxylate group at physiological pH, significantly increasing the molecule's lipophilicity and facilitating membrane permeability. Concurrently, formulating the compound as a hydrochloride salt protonates the nucleophilic amine, preventing spontaneous diketopiperazine formation and enhancing shelf-stability.

The quantitative structural parameters and identifiers, verified by and , are summarized below:

| Parameter | Quantitative Value / Identifier |

| Chemical Name | D-Cysteine ethyl ester hydrochloride |

| Abbreviation | H-D-Cys-OEt·HCl |

| CAS Number | 75521-14-1 (Alternate: 85950-53-4) |

| PubChem CID | 6432754 |

| MDL Number | MFCD12674805 |

| Molecular Formula | C₅H₁₁NO₂S · HCl |

| Molecular Weight | 185.67 g/mol |

| SMILES | Cl.CCOC(=O)CS |

| Melting Point | 124 – 128 ºC |

| Optical Rotation | [α]D²⁰ = +11º to +14º (c=1, 1N HCl) |

Mechanistic Role in Peptide Synthesis

In rational drug design, incorporating D-Cysteine into a peptide backbone introduces a "kink" in the secondary structure and renders the peptide bond invisible to endogenous L-specific proteases. H-D-Cys-OEt·HCl serves as an ideal C-terminal starting material.

During synthesis, the hydrochloride salt must be neutralized to liberate the free amine for nucleophilic attack. This process must be carefully controlled to prevent the epimerization of the (S)-stereocenter.

Workflow of H-D-Cys-OEt·HCl neutralization and subsequent peptide coupling.

Standardized Experimental Protocol: Anhydrous Peptide Coupling

Objective: To synthesize a protease-resistant dipeptide while preventing thiol oxidation and stereocenter epimerization. This protocol represents a self-validating system where each step inherently prevents specific modes of failure.

Reagents:

-

H-D-Cys-OEt·HCl (1.0 eq)

-

Fmoc-AA-OH (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

-

Solvent Degassing: Purge anhydrous DMF with Argon gas for 15 minutes prior to use.

-

Causality: Dissolved oxygen rapidly oxidizes free thiols (-SH) into unwanted disulfides (R-S-S-R). Degassing ensures the thiol remains in its reduced, monomeric state during the basic coupling conditions.

-

-

Amine Liberation: Dissolve H-D-Cys-OEt·HCl in the degassed DMF and cool to 0°C in an ice bath. Add 1.5 eq of DIPEA dropwise.

-

Causality: The hydrochloride salt stabilizes the compound but renders the amine non-nucleophilic. DIPEA neutralizes the HCl, generating the reactive free amine. Cooling to 0°C suppresses side reactions and preserves the integrity of the chiral center.

-

-

Carboxyl Activation: In a separate purged flask, dissolve the Fmoc-AA-OH and HATU in DMF. Add 1.5 eq of DIPEA and stir for 5 minutes.

-

Causality: HATU converts the carboxylic acid into a highly reactive O-Atab ester. Pre-activation prevents the unactivated acid from competing with the coupling process, ensuring yields exceeding 95%.

-

-

Coupling Reaction: Transfer the activated ester solution to the H-D-Cys-OEt solution. Stir at room temperature for 2 hours under an Argon atmosphere.

-

Causality: The nucleophilic amine of D-Cys attacks the activated ester, forming the targeted peptide bond.

-

-

Self-Validating Workup: Quench the reaction with saturated NH₄Cl, extract with Ethyl Acetate, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Causality: This sequence validates purity: citric acid removes residual basic DIPEA; NaHCO₃ removes unreacted acidic byproducts; brine removes residual water, yielding a highly pure organic phase ready for concentration.

-

Antioxidant Profiling & Cellular Assays

Beyond peptide synthesis, H-D-Cys-OEt·HCl is heavily utilized in antioxidant research[1]. The free sulfhydryl group acts as a potent electron donor, neutralizing Reactive Oxygen Species (ROS). Unlike L-Cysteine, the D-enantiomer is not rapidly metabolized by endogenous L-cysteine desulfhydrases, providing a prolonged intracellular half-life. The ethyl ester modification allows the molecule to bypass active transport mechanisms, facilitating rapid passive diffusion across the phospholipid bilayer to protect intracellular organelles from oxidative stress.

Mechanism of reactive oxygen species (ROS) scavenging by the free thiol group.

Analytical Validation & Storage Guidelines

To ensure experimental reproducibility, H-D-Cys-OEt·HCl must be rigorously validated before use.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should confirm a purity of ≥ 98.5%.

-

Chiral Integrity: Optical rotation must be verified using a polarimeter. A specific rotation of [α]D²⁰ = +11º to +14º (c=1 in 1N HCl) confirms the absence of the L-enantiomer[1].

-

Storage: The compound is highly hygroscopic. It must be stored at 0 - 8 °C in a desiccated environment. Exposure to ambient moisture will lead to the hydrolysis of the ethyl ester, while exposure to oxygen will cause premature disulfide dimerization.

References

Sources

Thermodynamic Stability of D-Cysteine Ethyl Ester Derivatives: A Technical Guide

Executive Technical Summary

D-Cysteine ethyl ester (D-CEE) represents a critical chiral building block in peptide synthesis and radiopharmaceutical development. Unlike its L-isomer, D-CEE resists enzymatic proteolysis, making it valuable for enhancing the metabolic stability of peptidomimetics. However, its thermodynamic stability in solution is compromised by two competing degradation vectors: hydrolytic cleavage of the ester bond and oxidative dimerization of the thiol group.

This guide provides a rigorous analysis of these instability mechanisms, offering a thermodynamic framework for predicting shelf-life and designing robust handling protocols.

Chemical Architecture & Stability Profile

The Salt vs. Free Base Dichotomy

The thermodynamic stability of D-CEE is strictly phase-dependent.

-

Hydrochloride Salt (D-CEE·HCl): The protonation of the primary amine (

) and the esterification of the carboxyl group create a stable, crystalline lattice. In this state, the molecule is kinetically trapped, preventing intermolecular thiol oxidation. -

Free Base: Upon neutralization (pH > 7.0), the amine deprotonates. This increases the nucleophilicity of the molecule, accelerating both intermolecular disulfide formation (dimerization) and intramolecular cyclization (diketopiperazine formation if coupled).

Stereochemical Independence

In achiral solvents and buffers, the thermodynamic degradation parameters (

Thermodynamic Degradation Mechanisms

Pathway 1: Hydrolytic Cleavage

The ethyl ester moiety is susceptible to acid- and base-catalyzed hydrolysis.

-

Mechanism: Nucleophilic attack of water (or hydroxide ion) on the carbonyl carbon.

-

Kinetics: Base hydrolysis (

) is typically -

Thermodynamics: The reaction is driven by enthalpy (

) but is kinetically limited by the activation energy barrier (

General Arrhenius Parameters (Amino Acid Ethyl Esters):

-

Activation Energy (

): ~45–55 kJ/mol -

Frequency Factor (

): ~

Pathway 2: Oxidative Dimerization

The thiol (-SH) group is highly reactive toward reactive oxygen species (ROS) and transition metals (Fe³⁺, Cu²⁺).

-

Mechanism:

-

pH Dependence: The reaction rate correlates with the concentration of the thiolate anion (

). Thus, stability decreases logarithmically as pH approaches the thiol

Visualization of Degradation Pathways

Figure 1: Primary degradation vectors for D-Cysteine Ethyl Ester. Hydrolysis yields the free amino acid; oxidation yields the disulfide dimer.

Experimental Protocol: Determination of Kinetic Stability

To accurately determine the shelf-life (

Reagents & Equipment

-

Buffer Systems: Phosphate (pH 6.0, 7.0, 8.0) treated with Chelex-100 to remove trace metals.

-

HPLC System: C18 Reverse-Phase column (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile gradient. Note: Acidic mobile phase is mandatory to freeze the oxidation state during analysis.

Protocol: Accelerated Degradation Study

-

Preparation: Dissolve D-CEE·HCl to 1 mM in degassed buffers at three distinct temperatures (e.g., 40°C, 50°C, 60°C).

-

Sampling: Aliquot samples at defined intervals (

hours). -

Quenching: Immediately dilute aliquots 1:10 into ice-cold 1% TFA to stop hydrolysis and protonate thiols.

-

Analysis: Inject 10 µL onto HPLC. Monitor absorbance at 210 nm (peptide bond/ester) and 254 nm (disulfide).

Data Processing Workflow

Figure 2: Workflow for deriving thermodynamic stability parameters from raw HPLC data.

Quantitative Data Summary

The following table summarizes expected kinetic behaviors based on structural homology with L-Cysteine and Glycine ethyl esters [1, 2].

| Parameter | Acidic Condition (pH < 4) | Neutral Condition (pH 7) | Basic Condition (pH > 8) |

| Dominant Mechanism | Slow Hydrolysis | Mixed (Hydrolysis + Oxidation) | Rapid Oxidation & Base Hydrolysis |

| Rate Constant ( | |||

| Half-Life ( | Days to Weeks | Hours | Minutes |

| Primary Product | D-Cysteine (Free Acid) | Mixture | D-Cystine Ethyl Ester (Dimer) |

Mitigation & Storage Strategies

To maximize thermodynamic stability, the system must be maintained in a local energy minimum.

-

Protonation State: Always store as the Hydrochloride salt. The extra proton on the amine suppresses nucleophilic attack.

-

Moisture Control: Esters are hygroscopic. Hydrolysis requires water. Store under desiccant or inert atmosphere (Argon/Nitrogen).

-

Temperature: Store at -20°C. According to the Arrhenius equation, reducing temperature from 25°C to -20°C typically reduces degradation rates by a factor of ~50-100.

-

Metal Chelation: Add EDTA (1 mM) to buffers during usage to scavenge catalytic metal ions (

,

References

-

Wright, M. R. (1967).[1] Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution. Journal of the Chemical Society B. Link

-

Hay, R. W., et al. (1966). The basic hydrolysis of amino acid esters.[1][2][3][4][5] Australian Journal of Chemistry.[2] Link

- Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine.

-

Thermo Fisher Scientific . (2025). Safety Data Sheet: L-Cysteine ethyl ester hydrochloride.[6][7] Link (Used as homolog reference for D-isomer storage conditions).

Sources

- 1. Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Thermodynamic Profiling and pKa Modulation of the Thiol Group in H-D-Cys-OEt·HCl

Executive Summary

Understanding the acid-base thermodynamics of cysteine derivatives is a cornerstone of modern peptide synthesis, bioconjugation, and drug design. H-D-Cys-OEt·HCl (D-Cysteine ethyl ester hydrochloride) is a highly versatile molecule whose reactivity is fundamentally altered by the esterification of its carboxyl group. This in-depth technical guide explores the thermodynamic causality behind the significant pKa shift of its thiol (-SH) group, provides a self-validating protocol for empirical pKa determination, and outlines its mechanistic implications in drug development.

Thermodynamic Basis of the pKa Shift: Free Cysteine vs. Ethyl Ester

To understand the reactivity of H-D-Cys-OEt, we must analyze the microenvironment of its functional groups. The nucleophilicity of a cysteine residue is dictated by the concentration of its active thiolate anion (S⁻) , which is governed by the thiol's pKa.

In free D-cysteine, the molecule exists as a zwitterion at physiological pH (7.4). The negatively charged carboxylate group (-COO⁻) exerts a strong electrostatic repulsion against the formation of a second negative charge. Consequently, the deprotonation of the thiol is thermodynamically penalized, resulting in a relatively high pKa of ~8.3.

When the carboxyl group is masked via ethyl esterification to form H-D-Cys-OEt, two critical thermodynamic shifts occur:

-

Elimination of Electrostatic Repulsion: The neutral ester (-COOEt) removes the negative charge, eliminating the electrostatic penalty for thiolate formation.

-

Inductive Electron Withdrawal: The ester group exerts a strong electron-withdrawing inductive effect (-I effect), which stabilizes the resulting thiolate anion.

As a result, the pKa of the thiol group drops dramatically from ~8.3 to ~6.5 [1]. Similarly, the amine pKa drops from ~10.8 to ~9.0.

Quantitative Data Summarization

The following table illustrates the profound impact of this pKa shift on the availability of the reactive thiolate species at physiological pH, calculated via the Henderson-Hasselbalch equation.

| Molecule | Functional Group | pKa Value | % Active Thiolate (S⁻) at pH 7.4 |

| Free D-Cysteine | Carboxyl (-COOH) | ~1.7 | N/A |

| Free D-Cysteine | Thiol (-SH) | ~8.3 | ~11.2% |

| Free D-Cysteine | Amine (-NH3⁺) | ~10.8 | N/A |

| H-D-Cys-OEt·HCl | Ester (-COOEt) | N/A (Neutral) | N/A |

| H-D-Cys-OEt·HCl | Thiol (-SH) | ~6.5 | ~88.8% |

| H-D-Cys-OEt·HCl | Amine (-NH3⁺) | ~9.0 | N/A |

Experimental Methodology: A Self-Validating Protocol for pKa Determination

To ensure absolute trustworthiness in thermodynamic profiling, single-method measurements are insufficient. The following protocol outlines a self-validating system that utilizes orthogonal analytical techniques (Potentiometry and UV-Vis Spectrophotometry) combined with internal reversibility checks to guarantee data integrity.

Phase 1: Environmental Control & Standardization

-

Causality: Thiolates are highly susceptible to auto-oxidation into disulfides (

). This oxidation releases protons, artificially lowering the measured pH and invalidating the pKa calculation. -

Action: Prepare a 0.01 M solution of H-D-Cys-OEt·HCl in degassed, deionized water. Purge the titration vessel continuously with ultra-high purity Nitrogen (

) gas to maintain a strictly anaerobic environment.

Phase 2: Orthogonal Data Acquisition

-

Step A (Potentiometric Titration): Titrate 10 mL of the 0.01 M H-D-Cys-OEt·HCl solution with 0.1 M NaOH under

. Record the first derivative of the pH-volume curve to identify the inflection points corresponding to the thiol (~6.5) and amine (~9.0) deprotonations. -

Step B (UV-Vis Spectrophotometry): The thiolate anion (S⁻) exhibits a distinct

absorption maximum at 230–240 nm, which is absent in the protonated thiol. Measure the absorbance at 235 nm across a parallel pH gradient (pH 4.0 to 10.0).

Phase 3: Data Reconciliation & Reversibility (The Validation)

-

Causality: A true thermodynamic pKa measurement must be path-independent and reversible.

-

Action: Back-titrate the solution from pH 10.0 to 4.0 using 0.1 M HCl.

-

Validation Check:

-

The forward (NaOH) and reverse (HCl) titration curves must superimpose without hysteresis. Any deviation indicates irreversible oxidation.

-

The pKa derived from the potentiometric inflection point must mathematically equal the pH at which the UV-Vis absorbance is exactly 50% of its maximum (

).

-

Workflow for the self-validating determination of thiol pKa using orthogonal analytical methods.

Mechanistic Implications in Thiol-Disulfide Exchange

The depressed pKa of H-D-Cys-OEt has profound kinetic implications. According to, lowering the pKa of a thiol shifts its reactivity profile, making it exponentially more reactive toward disulfides at physiological pH [3].

Because the pKa is ~6.5, nearly 89% of the molecules exist in the highly nucleophilic thiolate (S⁻) state at pH 7.4. This makes H-D-Cys-OEt an exceptionally potent reducing agent and nucleophile compared to free cysteine or glutathione. When introduced to a target disulfide bond, the thiolate readily executes a nucleophilic attack, forming a mixed disulfide intermediate and releasing a free thiol.

Nucleophilic attack mechanism of the highly reactive H-D-Cys-OEt thiolate on a target disulfide.

Applications in Drug Development and Bioconjugation

The unique thermodynamic profile of H-D-Cys-OEt·HCl is leveraged across multiple advanced pharmaceutical applications:

-

Native Chemical Ligation (NCL): successfully utilized L-Cys-OEt (which shares the exact achiral thermodynamic properties of the D-enantiomer) as a biomimetic agent for acyl thioester deprotection. Its pKa of 6.5 allows it to operate efficiently at near-neutral pH, preventing the degradation of pH-sensitive peptide sequences during ligation [2].

-

Targeted Covalent Inhibitors (TCIs): Understanding the softness and chemical potential of thiolate states is critical for designing electrophilic warheads. The thiolate state of cysteine derivatives is the preferred nucleophilic target for soft electrophiles like Type-2 alkenes, mapping directly to neurotoxic and pharmacological mechanisms [1].

-

Redox Modulation: As a highly lipophilic and reactive thiol, H-D-Cys-OEt can penetrate cellular membranes more effectively than free cysteine, acting as a potent intracellular antioxidant or prodrug for glutathione synthesis pathways.

References

-

LoPachin, R. M., Gavin, T., Geohagen, B. C., & Das, S. (2007). "Neurotoxic Mechanisms of Electrophilic Type-2 Alkenes: Soft–Soft Interactions Described by Quantum Mechanical Parameters." Toxicological Sciences, 98(2), 561–570.[Link]

-

Villamil, V., Saiz, C., & Mahler, G. (2022). "Thioester deprotection using a biomimetic NCL approach." Frontiers in Chemistry, 10, 934376.[Link]

-

Gambardella, G., Notari, S., Cavaterra, D., Iavarone, F., & Ricci, G. (2020). "New Factors Enhancing the Reactivity of Cysteines in Molten Globule-Like Structures." International Journal of Molecular Sciences, 21(18), 6949.[Link]

Role of H-D-Cys-Oet.HCl in medicinal chemistry applications

An In-Depth Technical Guide to the Role of D-Cysteine Ethyl Ester HCl (H-D-Cys-OEt·HCl) in Modern Medicinal Chemistry

Executive Summary

D-Cysteine Ethyl Ester Hydrochloride (H-D-Cys-OEt·HCl) represents a strategically modified form of the non-proteinogenic amino acid D-cysteine, engineered for enhanced therapeutic potential. As a cell-permeant prodrug, its ethyl ester moiety confers increased lipophilicity, facilitating superior bioavailability compared to its parent compound. Critically, its D-chiral configuration imparts resistance to enzymatic degradation and circumvents the excitotoxic effects associated with the L-enantiomer. The principal medicinal value of H-D-Cys-OEt·HCl stems from its unique metabolic conversion to hydrogen sulfide (H₂S), a potent signaling molecule, and its role as a precursor to the master antioxidant glutathione (GSH). These properties position it as a compelling agent in diverse therapeutic areas, including the mitigation of opioid-induced respiratory depression, the design of advanced drug delivery systems, and the protection against oxidative stress-induced cellular damage. This guide elucidates the core chemical principles, mechanisms of action, and key applications that define the role of H-D-Cys-OEt·HCl in contemporary drug discovery and development.

Part 1: Foundational Chemical and Pharmacokinetic Profile

A thorough understanding of a molecule's inherent properties is fundamental to appreciating its function. H-D-Cys-OEt·HCl is not merely a cysteine derivative; it is a molecule designed with specific pharmacokinetic advantages in mind.

The D-Enantiomer Advantage: A Tale of Two Stereoisomers

In medicinal chemistry, chirality is paramount. While L-cysteine is a fundamental building block of proteins, its systemic administration can be problematic. L-cysteine is an excitotoxin with effects comparable to other excitatory amino acids, capable of increasing blood pressure and heart rate[1]. In stark contrast, D-cysteine is devoid of these excitotoxic effects, allowing for systemic application with significantly lower toxicity[1]. This key difference underpins the rationale for developing D-cysteine-based therapeutics. Furthermore, nanoparticles coated with D-cysteine have been shown to evade enzymatic destruction and enter cells more efficiently, as the body's enzymes are stereospecific for L-amino acids[2].

Physicochemical Properties

The hydrochloride salt of D-cysteine ethyl ester is typically a white crystalline powder, valued for its stability and solubility in aqueous solutions.[3][4]

| Property | Value | Source(s) |

| CAS Number | 75521-14-1 | [3] |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [3] |

| Molecular Weight | 185.7 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 124 - 128 ºC | [3] |

| Solubility | Soluble in water | [5] |

| Optical Rotation | [α]D20 = 11 - 14º (c=1 in 1N HCl) | [3] |

The Prodrug Strategy: Enhancing Cellular Access

A primary challenge in delivering therapeutic agents to their intracellular targets is traversing the lipid bilayer of the cell membrane. Amino acids like D-cysteine are zwitterionic and generally exhibit poor membrane permeability. The esterification of D-cysteine's carboxyl group with an ethyl moiety is a classic prodrug strategy to neutralize the charge and increase lipophilicity[5][6]. This modification transiently converts the molecule into a more membrane-permeable form. Once inside the cell, ubiquitous intracellular esterase enzymes rapidly hydrolyze the ester bond, releasing the active D-cysteine and ethanol, thereby trapping the therapeutic agent where it is needed.

Caption: Prodrug activation of H-D-Cys-OEt·HCl.

Part 2: Core Mechanisms of Therapeutic Action

The therapeutic utility of H-D-Cys-OEt·HCl arises from the multifaceted roles of its active form, D-cysteine, and its unique downstream metabolite, hydrogen sulfide.

The D-Cysteine to Hydrogen Sulfide (H₂S) Pathway

A pivotal discovery in understanding D-cysteine's biological role was the elucidation of a novel pathway for H₂S production, distinct from the primary L-cysteine pathways (which use enzymes like CBS and CSE)[1][7]. This pathway utilizes two key enzymes: D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST). DAO first converts D-cysteine to 3-mercaptopyruvate (3MP), which then serves as a substrate for 3MST to generate H₂S[7]. H₂S is no longer considered a toxic gas but a critical gasotransmitter involved in vasodilation, neuromodulation, and potent cytoprotection, particularly against ischemia-reperfusion injury.[1][7]

Caption: The enzymatic pathway for H₂S production from D-cysteine.

Antioxidant and Cytoprotective Functions

Oxidative stress is a key pathological driver in numerous diseases. D-cysteine provides cellular protection through at least two major mechanisms:

-

Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant endogenous antioxidant.[8][9] By supplying a steady intracellular pool of cysteine, H-D-Cys-OEt·HCl bolsters the cell's primary defense against reactive oxygen species (ROS).

-

Direct Radical Scavenging: The thiol (sulfhydryl) group of cysteine is redox-active and can directly neutralize free radicals.[9]

These antioxidant properties, combined with the cytoprotective effects of the H₂S pathway, make D-cysteine derivatives potent agents for protecting tissues in the brain, heart, and kidneys from oxidative and ischemic damage.[1][7]

Additional Mechanistic Roles

-

Mucolytic Action: Cysteine derivatives are the cornerstone of mucolytic therapy. The free thiol group acts as a reducing agent, breaking the disulfide bonds that cross-link mucin glycoproteins in mucus. This action reduces viscosity, making mucus easier to clear from the respiratory tract.[8][10][11]

-

Metal Chelation: The sulfhydryl group has a high affinity for heavy metal ions. Cysteine derivatives can act as chelating agents, binding to toxic metals like lead, mercury, and arsenic to form stable complexes that can be excreted from the body.[5][12]

Part 3: Key Applications in Drug Development and Research

The unique profile of H-D-Cys-OEt·HCl has led to its investigation in several high-impact therapeutic areas.

Mitigating Opioid-Induced Respiratory Depression (OIRD)

A life-threatening side effect of opioid analgesics is respiratory depression. Groundbreaking research has revealed that morphine can inhibit the uptake of L-cysteine into central neurons by blocking the excitatory amino acid transporter type 3 (EAAT3)[13][14][15]. This depletes intracellular cysteine, impairs GSH synthesis, and leads to redox-based changes that contribute to opioid dependence and respiratory depression.

H-D-Cys-OEt·HCl offers an elegant solution. As a cell-permeant ester, it bypasses the EAAT3 transporter, delivering D-cysteine directly into neurons.[15][16] Studies in animal models have demonstrated that D-cysteine ethyl ester can effectively reverse OIRD and attenuate the development of physical dependence to morphine, without compromising the desired analgesic effect.[6][14][16]

Experimental Protocol: Assessing the Reversal of OIRD in a Rat Model

This protocol is a synthesized example based on methodologies described in the literature.[13][15][16]

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with venous and arterial catheters for drug administration and blood sampling, respectively. They are allowed to recover for 3-4 days.

-

Baseline Measurement: On the day of the experiment, rats are placed in a plethysmography chamber to measure baseline ventilatory parameters (breathing frequency, tidal volume) for 30 minutes.

-

Induction of OIRD: A bolus injection of morphine (e.g., 10 mg/kg, IV) is administered to induce respiratory depression. Ventilatory parameters are monitored continuously.

-

Therapeutic Intervention: After 15 minutes, when OIRD is established, animals are divided into three groups and receive a bolus IV injection of:

-

Group 1: Vehicle (saline)

-

Group 2: D-cysteine (equimolar dose, e.g., 500 μmol/kg)

-

Group 3: H-D-Cys-OEt·HCl (D-CYSee) (e.g., 500 μmol/kg)

-

-

Data Acquisition & Analysis: Ventilatory parameters and arterial blood gases (PaO₂, PaCO₂) are monitored for at least 60 minutes post-intervention. Data are analyzed to compare the reversal of respiratory depression (e.g., increase in minute ventilation, normalization of blood gases) between the groups. The expected outcome is a significant and rapid reversal of OIRD in the H-D-Cys-OEt·HCl group compared to the vehicle and D-cysteine controls.[15]

Advanced Drug Delivery Systems

The thiol group of cysteine is a versatile chemical handle for constructing sophisticated drug delivery vehicles. Cysteine-based polymers can be used to create redox-responsive nanoparticles.[17] These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. The particles are often held together by disulfide bonds. In the highly reducing intracellular environment of a tumor cell (high GSH concentration), these bonds are cleaved, triggering the release of the encapsulated drug precisely at the target site.

The use of D-cysteine offers a significant advantage. Nanoparticles coated with D-cysteine are resistant to degradation by extracellular proteases and show enhanced cellular uptake compared to their L-cysteine counterparts, leading to longer circulation times and better target accumulation.[2]

Caption: Workflow for a D-cysteine-based drug delivery system.

Versatile Synthetic Building Block

Beyond its direct therapeutic applications, H-D-Cys-OEt·HCl is a valuable precursor in the synthesis of more complex molecules.[3][18] Its pre-esterified carboxyl group and hydrochloride-protected amino group make it an ideal starting material for peptide synthesis and the creation of novel pharmacophores, such as cysteine-based diketopiperazines and sulphonamide derivatives with antimicrobial properties.[19][20][21] The ability to selectively protect and deprotect the thiol, amino, and carboxyl groups allows for intricate molecular construction.

Part 4: Conclusion and Future Perspectives

H-D-Cys-OEt·HCl is more than a simple amino acid derivative; it is a prime example of rational drug design. By leveraging the principles of stereochemistry and prodrug chemistry, it transforms D-cysteine into a highly effective therapeutic agent with a unique and favorable pharmacological profile. Its ability to safely deliver D-cysteine into cells, where it can generate the gasotransmitter H₂S and replenish glutathione stores, opens up a wide array of therapeutic possibilities.

The compelling preclinical data on its efficacy in reversing opioid-induced respiratory depression warrants further investigation and progression toward clinical trials. Furthermore, its application in enhancing the stability and efficacy of nanoparticle-based drug delivery systems is a rapidly advancing field. Future research will likely expand its utility into other pathologies rooted in oxidative stress and metal toxicity, solidifying the role of H-D-Cys-OEt·HCl as a versatile and powerful tool in the medicinal chemist's arsenal.

References

-

D-Cysteine ethyl ester hydrochloride | 75521-14-1 - J&K Scientific. [Link]

-

Buy (H-Cys-OEt) 2 HCl. [Link]

-

A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor - Taylor & Francis Online. [Link]

-

Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents - PMC. [Link]

-

synthesis of the cysteine-containing peptides of biological and pharmaceutical interest, α-h-ANF and h-big endothelin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. [Link]

-

Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - Frontiers. [Link]

-

Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC. [Link]

-

Synthesis and Application of Aurophilic Poly(Cysteine) and Poly(Cysteine)-Containing Copolymers - MDPI. [Link]

-

Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - ResearchGate. [Link]

-

What is Ethyl Cysteine Hydrochloride used for? - Patsnap Synapse. [Link]

-

The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - Frontiers. [Link]

-

d-Cystine di(m)ethyl ester reverses the deleterious effects of morphine on ventilation and arterial blood gas chemistry while promoting antinociception - Faculty Experts - Loma Linda University. [Link]

-

The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC. [Link]

-

The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - OUCI. [Link]

-

H-Cys-OEt.HCl | CAS#:868-59-7 - Chemsrc. [Link]

-

D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC. [Link]

-

H-Cys-OEt.HCl - ChemBK. [Link]

-

Cysteine - Wikipedia. [Link]

-

d-Cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC. [Link]

-

H-Cys-OEt HCl [868-59-7] - Peptides. [Link]

-

H-Cys-OEt.HCl - Oakwood Chemical. [Link]

-

Nanoparticle orientation offers a way to enhance drug delivery | EurekAlert!. [Link]

-

Chelation therapy, an established treatment for heavy metal toxicities and transfusional hemosiderosis, has been investigated for - Aethem. [Link]

-

Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing). [Link]

-

Biologically Active L-Cysteine as a Reducing/Capping Agent for Controlled Tuning of Gold Nanoparticles | Request PDF - ResearchGate. [Link]

-

Mucolytic Medications - StatPearls - NCBI Bookshelf. [Link]

-

Chelation in Metal Intoxication - MDPI. [Link]

-

Chelation Therapy & Chelating Agents in Medicine - DU Chem. [Link]

-

Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual. [Link]

-

P7. Mucolytic agents - COPD-X. [Link]

Sources

- 1. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 2. Nanoparticle orientation offers a way to enhance drug delivery | EurekAlert! [eurekalert.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. Buy (H-Cys-OEt) 2 HCl [smolecule.com]

- 6. Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is Ethyl Cysteine Hydrochloride used for? [synapse.patsnap.com]

- 9. Cysteine - Wikipedia [en.wikipedia.org]

- 10. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 12. mdpi.com [mdpi.com]

- 13. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sp… [ouci.dntb.gov.ua]

- 15. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]

- 17. Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 18. jk-sci.com [jk-sci.com]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Peptide synthesis: synthesis of the cysteine-containing peptides of biological and pharmaceutical interest, α-h-ANF and h-big endothelin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safety, Handling, and Stability of H-D-Cys-OEt·HCl

Document Control:

-

Subject: H-D-Cys-OEt·HCl (D-Cysteine ethyl ester hydrochloride)

-

Document Type: Technical Safety & Handling Whitepaper

-

Version: 1.0

-

Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers.

Executive Summary & Chemical Identity[1][2]

H-D-Cys-OEt·HCl (D-Cysteine ethyl ester hydrochloride) is a critical chiral building block in the synthesis of non-ribosomal peptides, protease inhibitors, and peptidomimetics. Unlike its L-isomer, which is ubiquitous in biology, the D-isomer is frequently employed to induce specific conformational constraints or to confer resistance against enzymatic degradation in therapeutic candidates.

Handling this compound requires a dual-protection strategy: preserving the thiol group from oxidative dimerization and protecting the ethyl ester from hydrolytic cleavage. This guide outlines a self-validating protocol for its storage, handling, and disposal, grounded in mechanistic chemical stability.

Chemical Specifications

| Property | Specification |

| Chemical Name | Ethyl D-cysteinate hydrochloride |

| Common Name | H-D-Cys-OEt[1]·HCl |

| CAS Number | 75521-14-1 (Specific to D-isomer) |

| Molecular Formula | C₅H₁₁NO₂S[1] · HCl |

| Molecular Weight | 185.67 g/mol |